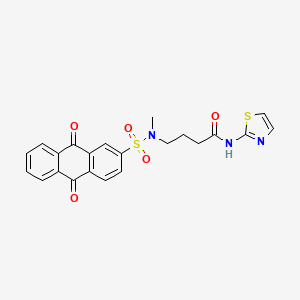
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes an anthracene core, a sulfonamide group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone. This is achieved using oxidizing agents such as chromium trioxide or potassium permanganate.
Sulfonation: The 9,10-anthraquinone is then sulfonated using sulfuric acid to introduce the sulfonamide group at the 2-position.
Thiazole Ring Introduction: The thiazole ring is synthesized separately through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The sulfonated anthraquinone derivative is coupled with the thiazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the anthracene core, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: More highly oxidized anthraquinone derivatives.
Reduction Products: Hydroxylated anthracene derivatives.
Substitution Products: Various substituted sulfonamide and thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful anthracene core.
作用機序
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can interact with enzymes, inhibiting their activity. The thiazole ring may also contribute to binding interactions with proteins and other biomolecules.
類似化合物との比較
Similar Compounds
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-2-yl)butanamide: Similar structure but with a pyridine ring instead of a thiazole ring.
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(imidazol-2-yl)butanamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide imparts unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to similar compounds with different heterocyclic rings.
特性
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-25(11-4-7-19(26)24-22-23-10-12-31-22)32(29,30)14-8-9-17-18(13-14)21(28)16-6-3-2-5-15(16)20(17)27/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUDWLNEZDZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














